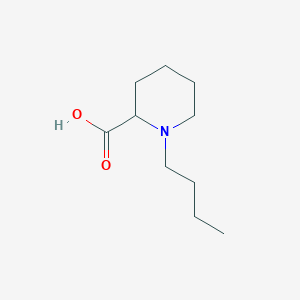

1-Butylpiperidine-2-carboxylic acid

Description

Contextualization within Piperidine (B6355638) Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. This structural motif is prevalent in a vast array of natural products and synthetic drugs, owing to its ability to confer favorable pharmacokinetic properties. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity. 1-Butylpiperidine-2-carboxylic acid is a prime example of a disubstituted piperidine, where the butyl group on the nitrogen and the carboxylic acid at the adjacent carbon create a specific stereochemical and functional environment.

Significance as a Key Synthetic Intermediate and Chiral Building Block

The significance of this compound in chemical synthesis is twofold. Firstly, it serves as a key intermediate in the preparation of more complex molecules. A notable example is its role as a known impurity in the synthesis of Bupivacaine (B1668057) pharmaffiliates.comveeprho.com, a widely used local anesthetic. The presence of this impurity underscores the chemical pathways involved in the synthesis of N-alkylated piperidine-based pharmaceuticals.

Secondly, and perhaps more importantly, the chiral nature of the C2 carbon atom makes this compound a valuable chiral building block. The ability to introduce a specific stereoisomer into a target molecule is paramount in modern drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The separation of the racemic mixture of this compound into its individual enantiomers provides chemists with powerful tools for asymmetric synthesis.

Overview of Academic Research Perspectives and Methodologies

Academic research into compounds like this compound is often focused on the development of efficient synthetic methodologies and the exploration of their potential applications. Research perspectives include the optimization of N-alkylation reactions of pipecolic acid and the development of effective chiral resolution techniques. Methodologies employed in its study range from standard synthetic organic chemistry techniques to advanced analytical methods for characterization and chiral separation.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | nih.gov |

| Molecular Weight | 185.26 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 856838-98-7 | nih.gov |

| Synonyms | n-Butyl-DL-pipecolic acid, 1-Butyl-2-piperidinecarboxylic acid | nih.gov |

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant, a wealth of information can be gleaned from studies on related N-alkylated piperidine derivatives.

The synthesis of this compound is typically achieved through the N-alkylation of pipecolic acid (piperidine-2-carboxylic acid). This reaction generally involves the treatment of pipecolic acid with a butylating agent, such as a butyl halide (e.g., butyl bromide), in the presence of a base to neutralize the resulting hydrohalic acid. The reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired N-butylated product.

The chirality of the starting pipecolic acid determines the stereochemistry of the final product. If a racemic mixture of pipecolic acid is used, a racemic mixture of this compound will be obtained. To obtain enantiomerically pure forms of the product, one can either start with an enantiomerically pure pipecolic acid or perform a chiral resolution of the racemic product. Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure acid.

The application of this compound as a chiral synthon is exemplified by its relationship to the local anesthetic Bupivacaine. The active enantiomer of Bupivacaine is the (S)-enantiomer, and therefore, the synthesis of enantiomerically pure Bupivacaine requires access to the corresponding chiral piperidine intermediates. This highlights the importance of having access to enantiomerically pure building blocks like (R)- and (S)-1-Butylpiperidine-2-carboxylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQVPZDQNCWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585598 | |

| Record name | 1-Butylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856838-98-7 | |

| Record name | n-Butyl-DL-pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856838987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-DL-pipecolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJB7XD2JRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Butylpiperidine 2 Carboxylic Acid and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods is crucial for the synthesis of enantiomerically pure 1-butylpiperidine-2-carboxylic acid, as the biological activity of its derivatives is often dependent on the stereochemistry at the C2 position of the piperidine (B6355638) ring.

Enantioselective Approaches for Chiral this compound Synthesis

The enantioselective synthesis of chiral this compound can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. One notable approach involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. For instance, the highly stereoselective alkylation of a chiral glycine intermediate with 1,4-dibromobutane (B41627) has been utilized to construct the core structure of (S)-2-pipecolic acid, which can then be N-alkylated to afford the target compound. tandfonline.com The use of chiral auxiliaries, such as Oppolzer's sultam, has proven effective in controlling the stereochemistry of the alkylation step. tandfonline.com

Another strategy involves the enantioselective hydrogenation of a suitable prochiral precursor. For example, the hydrogenation of methyl (Z)-2-acetamidopenta-2,4-dienoate in the presence of a chiral rhodium catalyst, (R,R)-Et-DuPHOS-Rh(I), has been reported for the synthesis of (S)-2-pipecolic acid. tandfonline.com This approach, however, can be limited by the availability and cost of the chiral catalyst.

A Chinese patent describes a method for preparing (S)-2-piperidinecarboxylic acid using (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary, followed by amidation, asymmetric alkylation, hydrolysis, cyclization, and removal of the chiral auxiliary. google.com This intermediate can then be N-butylated to yield the final product.

Diastereoselective Control in Piperidine Ring Construction

Achieving diastereoselective control is critical when additional stereocenters are present in the molecule. Research has shown that the synthesis of functionally diverse substituted pipecolic acids can be achieved with high diastereoselectivity. thieme-connect.de Key steps in these synthetic strategies often involve Suzuki-Miyaura and other palladium-mediated couplings, followed by catalytic hydrogenation which proceeds with excellent yields and diastereoselectivities. thieme-connect.de Enolate alkylations have also been employed to introduce functionality with specific stereochemistry. thieme-connect.de

Furthermore, the synthesis of new zwitterionic bicyclic lactams has been described as a scaffold for constructing 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. nih.govnih.gov This methodology allows for the generation of multiple new stereogenic centers with high diastereoselectivity. nih.govnih.gov

Chiral Auxiliary-Mediated Strategies in this compound Synthesis

Chiral auxiliaries play a pivotal role in asymmetric synthesis by temporarily inducing chirality in an achiral substrate. wikipedia.org In the context of this compound synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions.

For example, the use of chiral auxiliaries derived from amino alcohols can facilitate the diastereoselective synthesis of substituted piperidines. nih.gov These auxiliaries can be attached to a precursor molecule, direct the stereochemistry of a subsequent reaction such as alkylation, and then be cleaved to afford the desired enantiomerically enriched product. A notable example is the use of (R)-phenylglycinol in the synthesis of chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of various piperidine-containing natural products. nih.gov

A patent discloses the use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary for the synthesis of (S)-2-piperidinecarboxylic acid, a direct precursor for N-butylation. google.com The auxiliary is first amidated, then undergoes asymmetric alkylation, followed by hydrolysis, cyclization, and finally removal of the auxiliary to yield the chiral pipecolic acid. google.com

| Chiral Auxiliary | Key Reaction | Diastereomeric/Enantiomeric Excess | Reference |

| (R)-4-benzyl-2-oxazolidinone | Asymmetric alkylation | High (not specified) | google.com |

| Oppolzer's Sultam | Stereoselective alkylation | High (not specified) | tandfonline.com |

| (R)-phenylglycinol | Cyclocondensation | High diastereoselectivity | nih.gov |

Direct Synthesis Routes and Process Optimization

Direct and efficient synthetic routes are essential for the large-scale production of this compound. This section explores common direct synthesis methods and strategies for process optimization.

N-Alkylation Protocols of Piperidine-2-carboxylic Acid Analogues

The most straightforward approach to this compound is the direct N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives. This typically involves the reaction of the secondary amine with a butyl halide in the presence of a base.

A study on the synthesis of Levobupivacaine, the (S)-enantiomer of the N-butylated amide of piperidine-2-carboxylic acid, provides a relevant example of N-alkylation. In this process, (2S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide is reacted with bromobutane in the presence of sodium carbonate in ethanol (B145695) at 75°C. nih.gov This reaction proceeds to completion within 5 hours. nih.gov While this example involves the amide derivative, the conditions are indicative of those that could be applied to the free acid or its ester.

A Chinese patent details a synthesis method for bupivacaine (B1668057) where a protected 2-piperidinecarboxylic acid derivative is reacted with bromo-n-butane at 80°C for 12 hours in a DMF solvent. google.com

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| (2S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Bromobutane | Na2CO3 | Ethanol | 75 | 5 | Not Specified | nih.gov |

| Protected 2-piperidinecarboxylic acid derivative | Bromo-n-butane | Not Specified | DMF | 80 | 12 | Not Specified | google.com |

Reductive Amination Methodologies for Carboxylic Acid Precursors

Reductive amination offers an alternative and powerful route to N-alkylated piperidines. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a potential precursor would be a 2-oxo-6-aminohexanoic acid derivative or a related compound. A study on the synthesis of enantiopure 6-alkylpipecolates employed a reductive amination sequence following an aldol (B89426) condensation and dehydration of α-tert-butyl N-(PhF)aspartate β-aldehyde. combichemistry.com This demonstrates the feasibility of using reductive amination to form the piperidine ring with concomitant N-alkylation.

A more direct reductive amination approach could involve the reaction of a suitable diketone or keto-acid with butylamine. For instance, the reductive amination of glutaraldehyde (B144438) with an amine in the presence of a reducing agent can lead to the formation of the piperidine ring.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Key Features | Reference |

| α-tert-butyl N-(PhF)aspartate β-aldehyde | - | Not specified | Not specified | Part of a multi-step sequence to 6-alkylpipecolates | combichemistry.com |

| Glutaraldehyde (analogous) | Butylamine | Various (e.g., NaBH3CN, H2/catalyst) | Various (e.g., Methanol (B129727), THF) | General principle of piperidine ring formation | Not directly cited for this specific product |

Esterification-Based Pathways to this compound Carboxylate Derivatives

Esterification of the carboxyl group in this compound is a fundamental transformation to produce its carboxylate derivatives. These esters can serve as key intermediates in multi-step syntheses or as final target molecules. The reaction typically involves the condensation of the carboxylic acid with an alcohol under acidic conditions or using a coupling agent. youtube.com

The most common method is Fischer esterification, where the carboxylic acid is heated with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by removing the water formed during the reaction.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. These agents activate the carboxylic acid, facilitating its reaction with the alcohol. gcwgandhinagar.com The choice of alcohol determines the resulting ester; for example, reaction with methanol yields the methyl ester, while reaction with benzyl (B1604629) alcohol yields the benzyl ester. Benzyl esters are particularly useful as they can be deprotected under mild hydrogenolysis conditions. gcwgandhinagar.comlibretexts.org

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, often with removal of water | Equilibrium-driven; requires excess alcohol. |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Room temperature | Milder conditions, suitable for sensitive substrates. gcwgandhinagar.com |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), then Alcohol | Two steps | Highly reactive intermediate; suitable for hindered alcohols. gcwgandhinagar.com |

| Alkyl Halide Reaction | Alcohol, Base (e.g., K₂CO₃), Alkyl Halide | Varies | Forms ester via Sₙ2 reaction with the carboxylate salt. nuph.edu.ua |

Hydrogenation-Based Syntheses from Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine precursors is a powerful and direct method for synthesizing the saturated piperidine ring system. chemrxiv.orgmdpi.com This approach allows for the construction of the this compound scaffold from readily available substituted pyridines. The key challenge in pyridine hydrogenation is overcoming the aromatic stability of the ring and preventing catalyst poisoning by the nitrogen atom. chemrxiv.org

Modern advancements have led to highly efficient homogeneous and heterogeneous catalysts capable of reducing pyridines under various conditions. Iridium(III)-based catalysts, for instance, have shown remarkable activity and selectivity in the ionic hydrogenation of pyridines, tolerating a wide range of sensitive functional groups such as nitro, bromo, and alkenyl groups. chemrxiv.org This method is scalable and provides the piperidine product as a stable salt. chemrxiv.org

Other successful catalytic systems employ metals like rhodium, ruthenium, and cobalt. mdpi.com Rhodium catalysts have proven effective for hydrogenating fluorinated pyridines, while specific cobalt nanocatalysts allow for acid-free hydrogenation in water. mdpi.com The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) is crucial for achieving high yields and selectivity. mdpi.com

Table 2: Catalytic Systems for Pyridine Hydrogenation to Piperidines

| Catalyst System | Key Features | Substrate Scope | Reference |

| Iridium(III) Complex | Homogeneous, ionic hydrogenation, low catalyst loading | Broad, tolerates reducible functional groups | chemrxiv.org |

| Rhodium-based | Effective for fluorinated pyridines | Fluorinated pyridines | mdpi.com |

| Cobalt Nanoparticles | Heterogeneous, acid-free conditions, aqueous solvent | Substituted pyridines | mdpi.com |

| Palladium-based | Can be used to retain certain functional groups with additives | Bromopyridines | mdpi.com |

For the synthesis of this compound, a suitable precursor would be 1-butyl-2-carboxypyridinium salt, which can be subjected to hydrogenation to yield the target piperidine ring.

Chemoenzymatic and Biocatalytic Pathways to Piperidine-2-carboxylic Acid Derivatives

Biocatalysis offers significant advantages for the synthesis of piperidine derivatives, including high stereoselectivity, regioselectivity, and mild reaction conditions in aqueous media. rsc.orgbiosynth.com Enzymes such as lipases, oxidases, and reductases are increasingly used to produce chiral piperidine building blocks. chemistryviews.orgnih.govnih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic piperidine derivatives or for enantioselective acylation. rsc.orgnih.gov This allows for the separation of enantiomers, providing access to optically pure compounds.

A powerful chemoenzymatic strategy combines chemical synthesis with biocatalytic steps. nih.gov For example, a one-pot cascade using an amine oxidase and an ene-imine reductase (Ene-IRED) can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This method provides precise stereochemical control, which is crucial for the synthesis of bioactive molecules. nih.gov

Furthermore, ω-transaminases have been employed for the stereoselective monoamination of 1,5-diketones. nih.gov The resulting aminoketone undergoes spontaneous cyclization to form a Δ¹-piperideine, which can then be reduced to yield specific diastereomers of substituted piperidines. nih.gov These enzymatic methods provide access to a wide range of chiral piperidine scaffolds that are precursors to compounds like this compound.

Table 4: Enzymatic Approaches for Piperidine Synthesis

| Enzyme Class | Transformation | Substrate Example | Key Advantage | Reference |

| Lipase (e.g., CALB) | Kinetic Resolution / Enantioselective Acylation | Racemic piperidine esters | High enantioselectivity | rsc.orgnih.gov |

| Amine Oxidase / Ene-IRED | Asymmetric dearomatization cascade | N-substituted tetrahydropyridines | Precise stereochemical control | nih.gov |

| ω-Transaminase | Stereoselective monoamination | 1,5-Diketones | Access to all four diastereomers | nih.gov |

| Hydroxylase | C-H Oxidation | Carboxylated piperidines | Introduction of hydroxyl groups at specific positions | chemistryviews.org |

Chemical Reactivity and Transformations of 1 Butylpiperidine 2 Carboxylic Acid

Oxidative Reactions and Novel Derivative Formation

The oxidative transformation of 1-Butylpiperidine-2-carboxylic acid can lead to the formation of novel derivatives by targeting either the carboxyl group or the piperidine (B6355638) ring. A notable oxidative reaction is decarboxylation, which can be achieved through various methods, including the Hunsdiecker reaction. byjus.comwikipedia.orgorganic-chemistry.orgadichemistry.com In this reaction, the silver salt of the carboxylic acid reacts with a halogen, such as bromine, to yield an alkyl halide with one less carbon atom. byjus.comwikipedia.orgorganic-chemistry.orgadichemistry.com This process is believed to proceed through a radical mechanism. byjus.comorganic-chemistry.org

Another potential oxidative pathway is electrochemical oxidation. ibm.comresearchgate.netescholarship.orgtue.nlmdpi.com The anodic oxidation of carboxylic acids can lead to decarboxylation and the formation of radical intermediates, which can then undergo further reactions. escholarship.org While specific studies on the electrochemical oxidation of this compound are not prevalent, the general principles suggest that it could be a viable method for generating novel derivatives. ibm.comresearchgate.netescholarship.orgtue.nlmdpi.com The oxidation can also be influenced by the presence of other functional groups and the reaction conditions. nih.govwikipedia.org

The piperidine ring itself can be subject to oxidation, although this often requires specific reagents to avoid cleavage of the ring. The nitrogen atom and the adjacent carbon atoms are potential sites for oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

| Reaction | Reagents | Product Type | Reference |

| Hunsdiecker Reaction | Silver(I) salt of the acid, Bromine | 2-Bromo-1-butylpiperidine | byjus.comwikipedia.orgorganic-chemistry.orgadichemistry.com |

| Electrochemical Oxidation | Anode, specific solvent/electrolyte | Decarboxylated and/or oxidized derivatives | ibm.comresearchgate.netescholarship.orgtue.nlmdpi.com |

Reductive Transformations for Functional Group Interconversion

The carboxylic acid moiety of this compound can be readily reduced to a primary alcohol. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.com This reaction typically proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to yield 1-butyl-2-(hydroxymethyl)piperidine. acs.org It is important to note that weaker reducing agents, such as sodium borohydride, are generally not effective in reducing carboxylic acids.

The resulting primary alcohol can serve as a versatile intermediate for further synthetic modifications. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in reactions such as reductive amination. google.com Reductive amination of the aldehyde with a primary amine would introduce a new substituted amino group, expanding the diversity of accessible derivatives. adichemistry.comgoogle.com

| Starting Material | Reagent | Product | Reference |

| This compound | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (1-Butylpiperidin-2-yl)methanol | mdpi.comacs.org |

Nucleophilic Substitution Reactions on the Piperidine Ring System

Nucleophilic substitution reactions on the piperidine ring of this compound typically require the introduction of a suitable leaving group, often at the 2-position. One strategy involves the conversion of the carboxylic acid to a halide via a reaction like the Hunsdiecker reaction, as mentioned previously, to produce a 2-halopiperidine derivative. byjus.comwikipedia.orgorganic-chemistry.orgadichemistry.com This halide can then be displaced by various nucleophiles.

The synthesis of local anesthetics like bupivacaine (B1668057) and its analogs provides a practical example of derivatization that can involve nucleophilic substitution. newdrugapprovals.orggoogle.com Although bupivacaine itself is an amide derivative, the synthetic strategies often involve the manipulation of the piperidine ring. google.comnewdrugapprovals.org For instance, the synthesis of 2-substituted piperidines can be achieved through various cyclization strategies and subsequent modifications. mdpi.comnih.govresearchgate.net The reactivity of the piperidine ring towards nucleophiles is influenced by the nature of the substituent at the nitrogen atom and the stereochemistry of the ring. mdpi.comacs.orgnih.govstackexchange.comresearchgate.net

| Starting Material | Reagent | Product | Reference |

| 1-Butyl-2-bromopiperidine | NaN₃ | 2-Azido-1-butylpiperidine | acs.orgnih.gov |

| 1-Butyl-2-bromopiperidine | KCN | 1-Butylpiperidine-2-carbonitrile | acs.orgnih.gov |

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into amides and esters, which are common derivatives with a wide range of applications, including in medicinal chemistry. newdrugapprovals.orgnih.govnih.govorganic-chemistry.org

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.govrsc.orgstackexchange.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov For example, the reaction of this compound with an amine in the presence of EDC and HOBt would yield the corresponding 1-butylpiperidine-2-carboxamide derivative. nih.govnih.gov The synthesis of the local anesthetic bupivacaine involves the amidation of this compound with 2,6-dimethylaniline. newdrugapprovals.orglibretexts.org

Esterification: Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.ukresearchgate.netmasterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive it to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. chemguide.co.uk A variety of other esterification methods using different catalysts and conditions are also available to accommodate a wide range of alcohol substrates. researchgate.netorganic-chemistry.org

| Reaction | Reagents | Product Type | Reference |

| Amidation | Amine, EDC, HOBt | 1-Butylpiperidine-2-carboxamide | newdrugapprovals.orgnih.govnih.gov |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | This compound ester | libretexts.orgchemguide.co.ukresearchgate.netmasterorganicchemistry.com |

Strategies for Derivatization to Enhance Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through various derivatization strategies. These modifications can be aimed at introducing new functional groups, altering the molecule's physical and chemical properties, or preparing it for subsequent reactions.

One key strategy involves the protection of the carboxylic acid or the tertiary amine to allow for selective reactions at other positions. For example, the carboxylic acid can be converted to an ester, which can be more amenable to certain reaction conditions and can be readily hydrolyzed back to the acid when needed. researchgate.netorganic-chemistry.org

Derivatization of the carboxylic acid to form amides and esters, as discussed previously, is a primary method for creating a library of compounds with diverse functionalities. newdrugapprovals.orgnih.govnih.govorganic-chemistry.org The choice of the amine or alcohol used in these reactions can introduce a wide array of chemical motifs. newdrugapprovals.orgnih.govnih.gov

Furthermore, the piperidine ring itself offers opportunities for derivatization. While direct functionalization of the C-H bonds of the piperidine ring can be challenging, the introduction of a leaving group at the 2-position, as described in section 3.3, opens up possibilities for a range of nucleophilic substitution reactions. mdpi.comnih.govresearchgate.net Additionally, more advanced synthetic methods, such as catalytic C-H activation, could potentially be employed to directly introduce new substituents onto the piperidine scaffold, although specific examples for this molecule are scarce. nih.gov The synthesis of analogs of pharmacologically active compounds like bupivacaine highlights the importance of these derivatization strategies in drug discovery and development. google.comnewdrugapprovals.orggoogle.com

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Butylpiperidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For 1-Butylpiperidine-2-carboxylic acid, both ¹H and ¹³C NMR would be instrumental.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl group and the piperidine (B6355638) ring. The protons of the terminal methyl group of the butyl chain would likely appear as a triplet at the most upfield region (around 0.9 ppm). The methylene (B1212753) protons of the butyl group would present as multiplets in the range of 1.3-2.5 ppm. The protons on the piperidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts generally appearing between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the carboxylic acid, would be expected to have a chemical shift in the downfield region of the aliphatic protons. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its signal would disappear upon the addition of D₂O.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid would be the most deshielded, with a characteristic chemical shift in the range of 170-180 ppm. The carbons of the piperidine ring and the butyl group would appear in the aliphatic region of the spectrum, typically between 10 and 60 ppm. The carbon at the C2 position, bonded to both the nitrogen and the carboxyl group, would be expected at a downfield position within this range.

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on general chemical shift trends.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170-180 |

| Piperidine C2 | 55-65 |

| Piperidine C6 | 50-60 |

| Piperidine C3, C4, C5 | 20-40 |

| Butyl CH₂ (alpha) | 50-60 |

| Butyl CH₂ | 20-35 |

| Butyl CH₂ | 20-30 |

| Butyl CH₃ | 10-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, allowing for the tracing of the proton-proton connectivity within the piperidine ring and the butyl group. For instance, cross-peaks would be observed between the protons of adjacent methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) in Elucidating Molecular Structures and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula, C₁₀H₁₉NO₂. The expected monoisotopic mass would be approximately 185.1416 g/mol . A Certificate of Analysis for a related bupivacaine (B1668057) impurity confirms that the mass spectrum conforms to the expected structure. cleanchemlab.com

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation for amines, which could lead to the loss of a propyl radical from the butyl group. Decarboxylation (loss of CO₂) from the molecular ion is another expected fragmentation pathway for carboxylic acids.

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. A strong absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-H stretching vibrations of the aliphatic butyl and piperidine groups would be observed in the 2850-2960 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of absorptions unique to the molecule's structure.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-N Stretch | 1000-1250 |

| C-O Stretch | 1210-1320 |

X-ray Crystallography for Solid-State Conformational and Absolute Stereochemical Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the atoms in the solid state. This would include the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the butyl and carboxylic acid substituents. As the compound is chiral at the C2 position, X-ray crystallography of a single enantiomer would determine its absolute configuration (R or S). For the racemic mixture, the crystal structure would show the packing of both enantiomers in the unit cell. To date, no public records of the single-crystal X-ray structure of this compound are available.

Chromatographic Methods for Isomer Separation and Purity Assessment (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for purity assessment, capable of separating the main compound from its potential impurities.

Purity Assessment by Reversed-Phase HPLC:

The purity of this compound can be effectively determined using RP-HPLC, which separates compounds based on their hydrophobicity. As a known impurity of bupivacaine, methods developed for the analysis of bupivacaine and its related compounds are directly applicable. pharmaffiliates.com

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer is adjusted to control the ionization state of the carboxylic acid and any basic functional groups, thereby influencing retention and peak shape.

Detailed research findings for the analysis of structurally similar compounds suggest the following chromatographic conditions can be adapted for this compound:

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a phosphate (B84403) buffer. The exact ratio is optimized for best separation. |

| Detection | UV detection at a low wavelength (e.g., 210-230 nm) is suitable for the carboxyl group. |

| Flow Rate | Typically around 1.0 mL/min. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility. |

Chiral HPLC for Enantiomeric Separation:

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the method of choice for this purpose.

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). For carboxylic acids with a chiral center, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs have shown great success in resolving enantiomers. researchgate.net The selection of the appropriate CSP and mobile phase is determined empirically.

For the chiral separation of N-alkylated pipecolic acid derivatives, research has shown the effectiveness of CSPs based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, particularly for their amide derivatives. While this applies to derivatives, it indicates a potential avenue for the chiral resolution of this compound itself, possibly after derivatization.

A hypothetical chiral HPLC method for this compound could be developed based on the following parameters:

| Parameter | Condition |

| Stationary Phase | Chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |

| Mobile Phase | A mixture of a polar organic solvent (e.g., ethanol (B145695), isopropanol) and an alkane (e.g., hexane), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. |

| Detection | UV detection at a suitable wavelength. |

| Flow Rate | Adjusted to optimize the balance between resolution and analysis time. |

| Temperature | Controlled to ensure reproducibility of the separation. |

Gas Chromatography (GC) for Purity and Isomer Assessment

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is generally required to convert them into more volatile and thermally stable esters or silyl (B83357) derivatives prior to GC analysis.

Purity Assessment by GC:

For the purity assessment of this compound by GC, a derivatization step is essential. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for derivatizing carboxylic acids. Another approach is esterification, for instance, with propyl chloroformate. Following derivatization, the resulting volatile derivative can be analyzed by GC coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification of impurities.

A GC-MS method developed for the quantification of the parent compound, pipecolic acid, provides a solid foundation for analyzing its N-butyl derivative. nih.gov

The general procedure would involve:

Derivatization: Reaction of the sample containing this compound with a suitable derivatizing agent.

GC Separation: Injection of the derivatized sample onto a GC column (e.g., a non-polar or medium-polarity capillary column like a 5% phenyl-methylpolysiloxane).

Detection: Detection by FID for quantification or MS for identification and quantification.

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate. |

| Column | Capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm). |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |

| Injector Temperature | Typically set high enough to ensure rapid volatilization of the derivatized analyte without causing degradation (e.g., 250-280 °C). |

| Oven Temperature Program | A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

The use of GC-MS is particularly advantageous as it provides structural information about the separated components, aiding in the identification of unknown impurities.

Conformational Analysis and Stereochemical Considerations of 1 Butylpiperidine 2 Carboxylic Acid

Dynamic Conformational Behavior of the Piperidine (B6355638) Ring System

The piperidine ring, the core scaffold of 1-Butylpiperidine-2-carboxylic acid, is not a static, planar structure. Instead, it predominantly adopts a chair conformation to minimize angular and torsional strain. This chair conformation is in a constant state of dynamic equilibrium, undergoing a process known as ring inversion or ring flipping. During this process, the ring passes through higher-energy transition states, such as the half-chair and boat conformations.

The chair conformers are the most stable due to the staggering of all C-C bonds, which minimizes torsional strain. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point away from the ring's perimeter. Ring inversion leads to the interconversion of these positions; an axial substituent becomes equatorial, and an equatorial substituent becomes axial. The energy barrier for this ring flip in unsubstituted piperidine is approximately 10-11 kcal/mol.

Influence of N-Butyl and Carboxyl Substituents on Ring Conformation

The presence of the N-butyl group at the 1-position and the carboxylic acid group at the 2-position significantly influences the conformational equilibrium of the piperidine ring.

The N-butyl group , being a sterically demanding substituent, will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at C3 and C5 of the piperidine ring. When the N-butyl group is in the axial position, it experiences significant steric hindrance, destabilizing this conformation. Research on N-alkyl-substituted piperidines has shown that the predominant conformation is one where the exocyclic alkyl substituent is antiperiplanar to the ring N-C bonds, which corresponds to an equatorial orientation of the alkyl group. researchgate.net

The carboxylic acid group at the C2 position can also exist in either an axial or an equatorial orientation. The preference for one over the other is governed by a balance of steric and electronic factors. Generally, larger substituents prefer the equatorial position to minimize steric strain. Therefore, the conformer with the equatorial carboxylic acid group is expected to be more stable.

Analysis of Stereoisomeric Forms (R, S) and Diastereomeric Relationships in Substituted Derivatives

This compound possesses a chiral center at the C2 position, where the carboxylic acid group is attached. This gives rise to two enantiomers: (R)-1-Butylpiperidine-2-carboxylic acid and (S)-1-Butylpiperidine-2-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

When additional substituents are introduced onto the piperidine ring, diastereomers can be formed. For instance, the introduction of a methyl group at the 3-position would create four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These diastereomers are not mirror images and will have different physical and chemical properties. The synthesis of such substituted piperidines often involves stereoselective methods to control the relative and absolute stereochemistry. nih.gov

The relative stereochemistry (cis or trans) of the substituents has a profound impact on the ring conformation. For example, in a cis-2,3-disubstituted piperidine, one substituent will be axial and the other equatorial in the most stable chair conformation, whereas in a trans-isomer, both can be equatorial, leading to a more stable arrangement.

Experimental and Computational Approaches to Preferred Conformations and Energy Barriers

The conformational preferences and the energy barriers for the interconversion of conformers in piperidine derivatives can be investigated through both experimental and computational methods.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. optica.org The coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, helping to distinguish between axial and equatorial substituents. Variable temperature NMR studies can be employed to determine the energy barriers of conformational changes, such as ring inversion. optica.org

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state. While the solid-state conformation may not be identical to the preferred conformation in solution, it offers a valuable starting point for understanding the molecule's intrinsic conformational preferences. researchgate.net

Computational Approaches:

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. These methods are computationally inexpensive and can be used to quickly screen different conformations and estimate their relative energies.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of molecules. researchgate.net DFT calculations can be used to optimize the geometries of different conformers, calculate their relative energies, and determine the transition state structures and energy barriers for conformational interconversions. nih.govrsc.org

The combination of experimental data and computational modeling provides a comprehensive understanding of the conformational landscape of this compound.

Data Tables

The following tables summarize key aspects of the compounds discussed in this article.

Table 1: Compound Names

| Compound Name |

| This compound |

| (R)-1-Butylpiperidine-2-carboxylic acid |

| (S)-1-Butylpiperidine-2-carboxylic acid |

| (2R, 3R)-1-Butyl-3-methylpiperidine-2-carboxylic acid |

| (2S, 3S)-1-Butyl-3-methylpiperidine-2-carboxylic acid |

| (2R, 3S)-1-Butyl-3-methylpiperidine-2-carboxylic acid |

| (2S, 3R)-1-Butyl-3-methylpiperidine-2-carboxylic acid |

| Piperidine |

Table 2: Conformational Energy Data (Illustrative)

This table provides illustrative energy differences for substituent orientations on a piperidine ring, based on general principles and data for related compounds. The actual values for this compound would require specific experimental or computational determination.

| Substituent | Position | Orientation | Relative Energy (kcal/mol) |

| Butyl | N1 | Equatorial | 0 (Reference) |

| Butyl | N1 | Axial | > 2.0 |

| Carboxyl | C2 | Equatorial | 0 (Reference) |

| Carboxyl | C2 | Axial | ~1.0 - 1.5 |

Theoretical and Computational Studies of 1 Butylpiperidine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule and predicting its reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A key output of these calculations is the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / (2η), where μ is the chemical potential, μ = -χ).

Table 1: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| Quinoline | -6.646 | -1.816 | 4.830 | 2.415 | 4.231 | 3.704 |

| 2-Mercaptobenzoic Acid | -0.256 | -0.005 | 0.251 | 0.126 | 0.131 | 0.068 |

This table presents data for illustrative purposes from studies on other organic molecules to demonstrate the application of quantum chemical calculations. Data for Quinoline is from a DFT study nih.gov. Data for 2-Mercaptobenzoic acid is from a DFT study youtube.com.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis

1-Butylpiperidine-2-carboxylic acid is a flexible molecule, possessing a six-membered piperidine (B6355638) ring that can adopt various conformations, primarily chair and boat forms. The orientation of the butyl and carboxylic acid substituents (axial vs. equatorial) further expands the conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this landscape and analyze the stability of different conformers.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. By simulating the molecule in a virtual environment, often including solvent molecules to mimic real-world conditions, researchers can observe how it folds, flexes, and transitions between different shapes. These simulations provide insights into the relative energies of different conformations and the energy barriers between them.

For the piperidine ring in this compound, the chair conformation is generally expected to be the most stable. Within the chair form, the bulky butyl and carboxylic acid groups would preferentially occupy equatorial positions to minimize steric hindrance. MD simulations can quantify these preferences by calculating the potential energy of the system as a function of the molecular geometry.

Studies on related pipecolic acid derivatives have effectively used these techniques. For example, a combined theoretical and experimental study on 4,5-difluoropipecolic acids used DFT calculations to analyze the conformational preferences of the piperidine ring, which were then supported by experimental NMR data nih.gov. Another study on peptides containing constrained pipecolic acid analogs used computational methods to understand how these modifications influence the peptide's backbone geometry acs.org. MD simulations have also been crucial in studying the binding of piperidine-based compounds to biological targets, revealing how the molecule's conformation adapts upon interaction elsevierpure.comnist.gov. These examples underscore how MD simulations could be used to thoroughly map the conformational space of this compound and identify its most stable forms.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each atom is affected by the molecular structure. Studies have shown that with appropriate computational models, including considerations for solvent effects and conformational flexibility, NMR spectra of complex organic molecules can be predicted with high accuracy nih.gov.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, and the C-H and C-N stretching of the piperidine ring and butyl chain. The characteristic broad O-H stretch of a carboxylic acid (typically around 3300-2500 cm⁻¹) and the strong C=O stretch (around 1760-1690 cm⁻¹) would be prominent features orgchemboulder.com. Computational studies on piperidine-4-carboxylic acid have demonstrated good agreement between experimental and theoretically calculated IR spectra researchgate.net.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Alkane (Butyl/Piperidine) | C-H Stretch | 2960 - 2850 |

| Amine (Piperidine) | C-N Stretch | 1250 - 1020 |

This table is based on general spectroscopic principles and data from related compounds orgchemboulder.com.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, known as the reaction coordinate. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, computational methods could be used to study various reactions, such as its synthesis, degradation, or metabolic transformations. For example, the biosynthesis of its parent compound, pipecolic acid, from lysine (B10760008) has been investigated, with key enzymatic steps being characterized nih.govnih.gov. Computational studies could model these enzymatic reactions to understand the role of the enzyme's active site in catalyzing the transformation and stabilizing the transition state.

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) calculations are employed to locate transition state structures youtube.comstackexchange.comucsb.edu. Once a transition state is found, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Computational studies have successfully elucidated complex reaction mechanisms, such as the synthesis of pyrrolidinedione derivatives, detailing the energy barriers of each step rsc.org.

Computational Studies of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Computational studies can systematically probe these relationships by creating and analyzing a series of related molecules in silico. By modifying specific parts of a molecule, such as the length of an alkyl chain or the position of a functional group, and then calculating properties like reactivity descriptors or reaction barriers, a quantitative structure-reactivity relationship (QSRR) can be established.

In the case of this compound, one could computationally investigate a series of N-alkylpipecolic acids (e.g., with methyl, ethyl, propyl, and butyl groups) to understand how the size and nature of the alkyl substituent influence properties like acidity, nucleophilicity of the nitrogen atom, and conformational preferences.

Such studies have been performed on piperidine derivatives to understand how substituents affect their stability and reactivity. For instance, a study on piperidine nitroxides systematically varied the substituents to investigate their role in the radical's stability, finding that electronic factors, which can be quantified computationally, were the primary determinants acs.orgnih.gov. These findings enable the rational design of new molecules with optimized properties. For this compound, computational QSRR studies could predict how structural modifications would impact its potential biological activity or its utility as a chemical building block.

Applications of 1 Butylpiperidine 2 Carboxylic Acid As a Precursor in Complex Organic Synthesis

Utilization in the Synthesis of Diverse N-Heterocyclic Scaffolds

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and amino acids are powerful starting materials for the synthesis of more complex nitrogen-containing heterocycles. 1-Butylpiperidine-2-carboxylic acid is well-suited for the construction of fused bicyclic and polycyclic systems, such as quinolizidine (B1214090) and indolizidine alkaloids. The biosynthesis of many of these alkaloids proceeds through the cyclization of lysine-derived intermediates. nih.govresearchgate.net

A common strategy for the synthesis of such scaffolds is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgjk-sci.com While typically applied to β-arylethylamines, analogous intramolecular cyclizations of piperidine derivatives are well-established. In this context, the carboxylic acid of this compound could be reduced to the corresponding alcohol and then converted to an aldehyde. This aldehyde could then undergo an intramolecular Mannich-type reaction or a related cyclization to form a quinolizidine core. The N-butyl group would remain as a substituent on the resulting bicyclic system, influencing its lipophilicity and steric profile.

Furthermore, the carboxylic acid can be transformed into an acid chloride, which can then undergo an intramolecular Friedel-Crafts reaction to generate tricyclic keto-lactams. whiterose.ac.uk These lactams can be further reduced to the corresponding cyclic amines, providing access to complex polycyclic frameworks. whiterose.ac.uk The N-butyl group in this compound would be retained throughout this synthetic sequence, yielding N-butylated polycyclic alkaloids or their analogs.

Role in the Asymmetric Synthesis of Chiral Intermediates for Advanced Chemical Structures

Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a powerful approach in this regard. As a derivative of pipecolic acid, this compound can be obtained in enantiomerically pure forms, making it a valuable chiral building block.

The stereocenter at the 2-position of this compound can be used to direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective alkylation of enolates derived from esters of this compound could be employed to introduce new stereocenters with high levels of control. The bulky N-butyl group could play a significant role in influencing the facial selectivity of the enolate, thereby enhancing the diastereoselectivity of the alkylation.

Moreover, the carboxylic acid functionality can be converted into other functional groups, such as aldehydes or ketones, which can then participate in a variety of stereoselective transformations. For example, a chiral aldehyde derived from this compound could undergo asymmetric aldol (B89426) additions, allylation reactions, or other carbon-carbon bond-forming reactions to generate advanced chiral intermediates with multiple stereocenters.

Integration into Multi-component Reaction Strategies for Increased Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. sciepub.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that are widely used in combinatorial and medicinal chemistry. wikipedia.orgorganic-chemistry.orgnih.gov

The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can serve as the carboxylic acid component in this reaction. The resulting product would incorporate the N-butylpiperidine moiety, offering a straightforward route to a diverse library of compounds with potential biological activity. The general scheme for a Passerini reaction is shown below:

The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide, which yields a bis-amide. sciepub.comnih.gov this compound can also be utilized as the carboxylic acid component in the Ugi reaction. This would lead to the formation of complex, peptide-like structures bearing the N-butylpiperidine scaffold. The Ugi reaction is particularly valuable for the rapid generation of molecular diversity, and the incorporation of the this compound motif could impart unique conformational constraints and physicochemical properties to the resulting products. The general scheme for an Ugi reaction is as follows:

The combination of the Pictet-Spengler reaction with the Ugi MCR has been exploited for the construction of highly complex polycyclic architectures in a few steps and with high yields. mdpi.com

Development of Novel Synthetic Pathways Employing this compound as a Key Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be viewed as a versatile synthon for the introduction of the N-butylated piperidine-2-carboxylate moiety into a target molecule.

For example, the carboxylic acid can be activated and coupled with various amines or alcohols to form amides or esters, respectively. These coupling reactions are fundamental in peptide synthesis and the construction of other complex natural products and pharmaceuticals. The N-butyl group in this context can be considered a stable protecting group for the piperidine nitrogen that also enhances the lipophilicity of the resulting molecule.

Furthermore, the piperidine ring itself can be subject to various transformations. For instance, ring-closing metathesis (RCM) has been used in the synthesis of unsaturated piperidine derivatives. While this would require the introduction of unsaturation into the piperidine ring of this compound, it highlights the potential for this scaffold to be incorporated into more complex ring systems.

The development of novel synthetic pathways could also involve the use of this compound in radical reactions. For example, radical decarboxylation of the carboxylic acid could generate a carbon-centered radical at the 2-position of the piperidine ring. This radical could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions, providing access to a wide range of substituted piperidine derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C10H19NO2 | PubChem. nih.gov |

| Molecular Weight | 185.26 g/mol | PubChem. nih.gov |

| Synonyms | n-Butyl-DL-pipecolic acid, 1-Butyl-2-piperidinecarboxylic acid | PubChem. nih.gov |

Future Directions and Emerging Research Avenues for 1 Butylpiperidine 2 Carboxylic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govunibo.it Future research will likely focus on developing more sustainable methods for producing 1-butylpiperidine-2-carboxylic acid, moving away from traditional, often harsh, synthetic protocols.

One promising approach involves the catalytic hydrogenation of N-butyl-picolinic acid, a pyridine (B92270) derivative. Significant progress has been made in the hydrogenation of pyridine and its derivatives using heterogeneous catalysts under milder conditions. nih.gov For instance, researchers have developed novel catalyst systems, such as ruthenium and cobalt-based nanoparticles, that demonstrate high efficacy and selectivity in piperidine (B6355638) synthesis, even in aqueous media. nih.gov Another green strategy could be the synthesis from bio-renewable feedstocks. For example, piperidine itself can be synthesized from furfural, a biomass-derived platform chemical, through a cascade reaction involving amination, hydrogenation, and ring rearrangement. nih.gov Adapting such a pathway to produce a C-2 carboxylated and N-butylated derivative would be a significant step towards a fully bio-based synthesis.

A comparison of potential green synthesis starting materials is presented below:

| Starting Material | Potential Green Chemistry Approach | Key Advantages |

| N-butyl-picolinic acid | Heterogeneous catalytic hydrogenation | High atom economy, potential for catalyst recycling. |

| Biomass-derived furfural | Multi-step biocatalytic or chemocatalytic cascade | Use of renewable resources, reduced environmental footprint. nih.gov |

| (±)-Piperidine-2-carboxylic acid | One-pot N-alkylation | Streamlined synthesis, reduced purification steps. researchgate.net |

Exploration of Novel Chemical Transformations and Derivatizations

The functional handles of this compound—the secondary amine within the piperidine ring and the carboxylic acid group—offer numerous possibilities for novel chemical transformations and the synthesis of a diverse library of derivatives.

Future work could explore multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step. ajchem-a.com For instance, the carboxylic acid moiety could be activated and reacted with various amines and isocyanides in a Ugi-type reaction to produce complex peptide-like structures. The piperidine nitrogen can also be involved in various C-N bond-forming reactions. For example, borrowing hydrogen methodology allows for the N-alkylation of piperidines with alcohols, a green alternative to traditional alkylation with alkyl halides. researchgate.net

Furthermore, the carboxylic acid can be transformed into a wide range of functional groups, such as amides, esters, and ketones, each with the potential for unique applications. The synthesis of Weinreb-like amides from N-Boc-pipecolic acids has been demonstrated as a practical one-pot synthesis, which could be adapted for this compound to create versatile intermediates for further functionalization. researchgate.net

Advancement in Spectroscopic and Computational Methodologies for Comprehensive Analysis

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for designing new applications. Advanced spectroscopic and computational methods will be indispensable in this regard.

In situ spectroscopic techniques, such as ReactIR, can provide real-time monitoring of reactions, enabling the optimization of reaction conditions and the detection of transient intermediates. nih.gov This has been successfully applied to study the lithiation-substitution of N-Boc-2-phenylpiperidine. nih.gov Two-dimensional NMR techniques, including 1H-15N HSQC and HMBC, will be essential for the unambiguous structural elucidation of new derivatives, as demonstrated in the characterization of piperine-inspired molecules. mdpi.com

Computational chemistry will play a significant role in predicting the properties and reactivity of this compound and its derivatives. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to explore the binding of these compounds to biological targets or their self-assembly properties for materials science applications. nih.govrsc.org For instance, computational studies have been used to identify novel piperidine derivatives as potential enzyme inhibitors. researchgate.net

| Analytical Technique | Potential Application for this compound | Expected Insights |

| In situ IR Spectroscopy (ReactIR) | Monitoring of derivatization reactions | Reaction kinetics, intermediate identification, optimization of reaction conditions. nih.gov |

| 2D NMR (HSQC, HMBC) | Structural elucidation of new derivatives | Unambiguous confirmation of chemical structure and connectivity. mdpi.com |

| Molecular Docking | Virtual screening for biological activity | Prediction of binding modes and affinities to protein targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Understanding dynamic behavior | Conformational analysis, interaction with solvents or other molecules. rsc.org |

Design and Synthesis of Advanced Derivatives for Applications in Materials Science and Catalysis

The unique structural features of this compound make it an attractive building block for the development of advanced materials and catalysts.

In materials science, piperidine-based polymers have shown promise in various applications. For example, polymers containing piperidine moieties have been investigated as kinetic hydrate (B1144303) inhibitors for the oil and gas industry and as components of bioactive films for drug delivery. nih.govacs.org The carboxylic acid group of this compound could be used as a point of polymerization or for grafting onto other polymer backbones to create functional materials with tailored properties.

In the realm of catalysis, piperidine derivatives have been utilized as ligands for metal catalysts and as organocatalysts. The N-butyl group and the C-2 carboxylic acid in the target molecule could act as coordinating sites for metal ions, potentially leading to new catalysts for asymmetric synthesis. Furthermore, derivatives of piperidine carboxylic acids have been explored as catalysts in various organic transformations. rsc.org The development of chiral derivatives of this compound could open doors to its use in enantioselective catalysis.

Q & A

Basic: What are the recommended methods for synthesizing 1-Butylpiperidine-2-carboxylic acid with high yield?

Answer:

Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection). For example, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane under nitrogen atmosphere may improve esterification efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures enhances purity. Detailed protocols must be documented, including molar ratios, reaction times, and spectroscopic validation (e.g., NMR, IR) to ensure reproducibility .

Basic: How should researchers safely handle this compound given limited toxicological data?

Answer:

Assume acute toxicity potential (oral, dermal, inhalation) and implement standard precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Store in airtight containers at –20°C to prevent degradation. Toxicity studies (e.g., LD50 assays in rodent models) are recommended for novel derivatives .

Basic: Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., piperidine ring protons at δ 1.2–3.0 ppm, carboxylic acid proton at δ 10–12 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]+ expected for C₁₀H₁₉NO₂).

- Elemental Analysis : Validate empirical formula (C: 62.54%, H: 9.26%, N: 6.54%, O: 21.66%).

Cross-reference data with computational predictions (e.g., PubChem CID) and literature .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

Answer:

- Statistical Analysis : Apply ANOVA or t-tests to compare batch variability, solvent effects, or assay conditions (e.g., IC50 discrepancies).

- Dose-Response Curves : Use nonlinear regression to validate potency thresholds.

- Literature Review : Identify methodological differences (e.g., cell line specificity in receptor-binding assays). Transparent reporting of protocols (e.g., buffer pH, incubation times) is essential .

Advanced: What computational strategies predict the physicochemical properties and target interactions of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous environments.

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like GABA receptors.